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molecular formula C10H11N3O3 B2699070 4-(4-nitrophenyl)-2-Piperazinone CAS No. 223785-99-7

4-(4-nitrophenyl)-2-Piperazinone

Cat. No. B2699070
M. Wt: 221.216
InChI Key: XJZGRBZMXHGFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901315B2

Procedure details

To a solution of 1.275 g (9.04 mmol) of 4-fluoronitrobenzene in 30 mL of N,N-dimethylformamide were added 1.879 (13.56 mmol) of potassium carbonate and 905 mg (9.04 mmol) of piperazine-2-one, and the mixture was stirred for 1 hour at 130° C. and for 1 hour at 140° C. The reaction mixture was cooled to room temperature and diluted with chloroform, then, insoluble substances were removed off by filtration. The filtrate was condensed under reduced pressure and the resulting solid was washed with ethanol to give 859 mg (43%) of the title compound.
Quantity
1.275 g
Type
reactant
Reaction Step One
[Compound]
Name
1.879
Quantity
13.56 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
905 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[NH:17]1[CH2:22][CH2:21][NH:20][CH2:19][C:18]1=[O:23]>CN(C)C=O.C(Cl)(Cl)Cl>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([N:20]2[CH2:21][CH2:22][NH:17][C:18](=[O:23])[CH2:19]2)=[CH:3][CH:4]=1)([O-:10])=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.275 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
1.879
Quantity
13.56 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
905 mg
Type
reactant
Smiles
N1C(CNCC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at 130° C. and for 1 hour at 140° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
insoluble substances were removed off by filtration
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
WASH
Type
WASH
Details
the resulting solid was washed with ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CC(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 859 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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